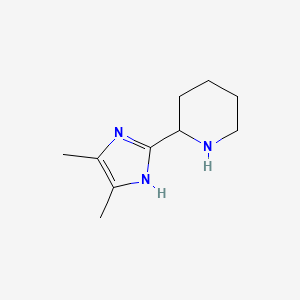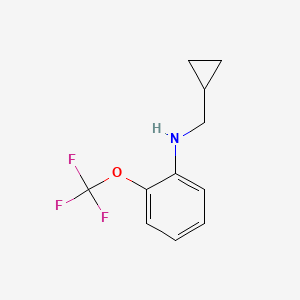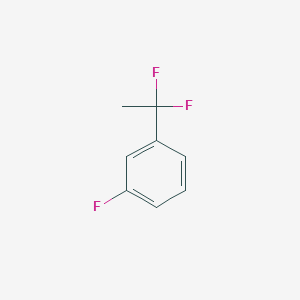
1-(1,1-Difluoroethyl)-3-fluorobenzene
Descripción general
Descripción
1-(1,1-Difluoroethyl)-3-fluorobenzene is a chemical compound with the molecular formula C8H8F2 . It is a derivative of benzene, where one hydrogen atom is replaced by a 1,1-difluoroethyl group and another hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene and similar compounds has been the subject of several studies . For instance, a method for the formation of 1,1-difluoroethyl copper species with 1,1-difluoroethylsilane has been developed . This copper reagent can be applied to efficient 1,1-difluoroethylation of diaryliodonium salts under mild conditions, affording (1,1-difluoroethyl)arenes in good yields .Molecular Structure Analysis
The molecular structure of 1-(1,1-Difluoroethyl)-3-fluorobenzene can be represented by the SMILES notationCC(F)F . The InChI representation is InChI=1S/C2H3F2 . The molecular weight of this compound is 142.15 g/mol .
Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
1-(1,1-Difluoroethyl)-3-fluorobenzene, as a partially fluorinated benzene, is significant in organometallic chemistry. Fluorinated benzenes like 1,2-difluorobenzene are used as solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly coordinating solvents or easily displaced ligands in metal complexes (Pike, Crimmin, & Chaplin, 2017).
Biodegradation Studies
The biodegradation of difluorobenzenes, which are structurally related to 1-(1,1-Difluoroethyl)-3-fluorobenzene, has been explored. These compounds are used in the synthesis of pharmaceuticals and agricultural chemicals. Labrys portucalensis, a microbial strain, can degrade certain difluorobenzenes, highlighting the environmental aspects of these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Nucleophilic Aromatic Substitution
1-(1,1-Difluoroethyl)-3-fluorobenzene, similar to other difluorobenzenes, can undergo nucleophilic aromatic substitution. Dimethyl(trimethylsilyl)phosphane has been used for fluorine substitution in various difluorobenzenes, indicating a pathway for chemical modification of such compounds (Goryunov, Grobe, Van, Shteingarts, Mews, Lork, & Würthwein, 2010).
Fluorination of Organic Compounds
The related fluorobenzenes are used in the direct fluorination of organic compounds. For instance, aqueous hydrofluoric acid and iodosylbenzene have been employed in the fluorination of 1,3-dicarbonyl compounds, suggesting potential synthetic applications for similar fluorobenzenes (Kitamura, Kuriki, Morshed, & Hori, 2011).
Green Chemistry Applications
Electrophilic fluorination of organic compounds, including 1,3-dicarbonyl compounds, using fluorinating reagents like Selectfluor™ and Accufluor™, demonstrates the potential of fluorinated benzenes in green chemistry. This process can be conducted in water or under solvent-free conditions (Stavber & Stavber, 2010).
Catalysis and Cross-Coupling Reactions
Fluorinated benzenes, including difluorobenzenes, are utilized in nickel- and palladium-catalyzed cross-coupling reactions with Grignard reagents. This demonstrates their applicability in complex organic synthesis and catalysis (Saeki, Takashima, & Tamao, 2005).
Direcciones Futuras
The future directions in the research of 1-(1,1-Difluoroethyl)-3-fluorobenzene and similar compounds could involve the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential applications . For instance, the kidney urea transport protein UT-B is an attractive target for the development of small-molecule inhibitors with a novel diuretic (‘urearetic’) action .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,1-difluoroethane, are known to interact with the central nervous system, specifically the glutamate and gamma-aminobutyric acid receptors .
Pharmacokinetics
Similar compounds are often rapidly absorbed through the lungs if inhaled, and they may be metabolized by the liver before being excreted in the urine .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and how it interacts with its targets. For example, body mass index (BMI) can impact the elimination rate of similar compounds, with overweight individuals predicted to have a slightly slower elimination .
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGRYFDPSJUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








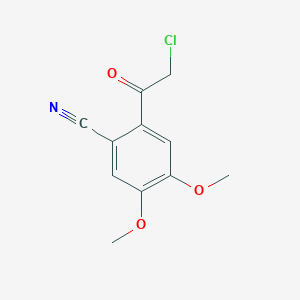
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)
![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)

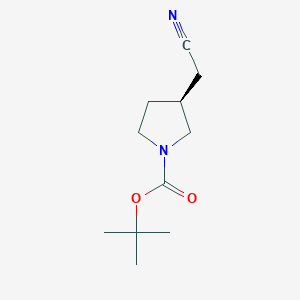
![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)
